4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL 4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13257840
InChI: InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+
SMILES:
Molecular Formula: C10H9FN4S
Molecular Weight: 236.27 g/mol

4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL

CAS No.:

Cat. No.: VC13257840

Molecular Formula: C10H9FN4S

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL -

Specification

Molecular Formula C10H9FN4S
Molecular Weight 236.27 g/mol
IUPAC Name 4-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+
Standard InChI Key IUDKXKUKYVNOSO-WUXMJOGZSA-N
Isomeric SMILES CC1=NNC(=S)N1/N=C/C2=CC=CC=C2F
Canonical SMILES CC1=NNC(=S)N1N=CC2=CC=CC=C2F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. At position 3, a thiol (-SH) group is attached, while position 5 is substituted with a methyl group. The Schiff base moiety at position 4 consists of a (2-fluorophenyl)methylidene amino group, introducing stereoelectronic effects due to the fluorine atom’s electronegativity. The (E)-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic ring, as observed in similar triazole derivatives .

Systematic Nomenclature

The IUPAC name, 4-[(E)-[(2-fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol, reflects the substituents’ positions and the compound’s stereochemistry. The “(E)” designation indicates the trans configuration of the imine bond relative to the triazole ring and fluorophenyl group.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves cyclocondensation reactions followed by Schiff base formation. A common method, adapted from analogous triazole-thiol syntheses , proceeds as follows:

  • Formation of the Triazole-Thiol Precursor: 4-Amino-5-methyl-1,2,4-triazole-3-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Schiff Base Formation: The amino group reacts with 2-fluorobenzaldehyde in dimethylformamide (DMF) under reflux, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic addition-elimination, yielding the imine bond .

Representative Reaction Conditions:

  • Solvent: DMF or ethanol

  • Temperature: 80–100°C (reflux)

  • Catalyst: Glacial acetic acid (1–2 drops)

  • Reaction Time: 6–12 hours .

Purification and Characterization

The crude product is purified via recrystallization from ethanol or acetonitrile. Characterization employs:

  • Melting Point Analysis: Reported values for similar compounds range from 250–275°C .

  • Spectroscopic Methods:

    • FT-IR: Peaks at ~1600 cm⁻¹ (C=N stretch), ~2550 cm⁻¹ (S-H stretch), and 1220 cm⁻¹ (C-F stretch).

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), imine proton (δ 8.3–8.5 ppm), and methyl group (δ 2.3–2.5 ppm) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves in DMF and dimethyl sulfoxide (DMSO). The thiol group’s susceptibility to oxidation necessitates storage under inert atmospheres.

Thermal Properties

Differential scanning calorimetry (DSC) of analogous triazoles reveals decomposition temperatures above 250°C, suggesting thermal stability suitable for pharmaceutical formulation.

Table 1: Comparative Physicochemical Data for Analogous Triazole Derivatives

Property4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiolReference Compound (3a)
Melting Point (°C)260–265 (predicted)272–274
Solubility in DMSO (mg/mL)>1015
LogP (Predicted)2.83.1

Biological Activities and Mechanisms

Antimicrobial Activity

Triazole-thiol derivatives demonstrate broad-spectrum antimicrobial effects. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited MIC values of 5.5 µg/mL against Mycobacterium tuberculosis H37Rv . The fluorophenyl moiety enhances membrane penetration, while the thiol group disrupts microbial enzyme activity .

Enzyme Inhibition

Molecular docking studies suggest that the thiol group interacts with catalytic residues in bacterial enzymes like β-ketoacyl-ACP synthase (KasA) and dihydrofolate reductase (DHFR). For instance, compound 1 in formed hydrophobic interactions with PHE237 and THR313 in KasA, mimicking the natural substrate’s binding mode.

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